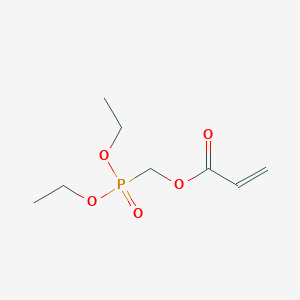
(4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate is a chemical compound with the molecular formula C8H11F6OPS. It is known for its high purity and stability, often appearing as a white to light yellow powder or crystal . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate typically involves the reaction of (4-Hydroxyphenyl)dimethylsulfonium with hexafluorophosphoric acid. The reaction is carried out under inert gas conditions to prevent moisture absorption, as the compound is hygroscopic . Industrial production methods may involve large-scale synthesis in controlled environments to ensure high purity and yield.
Chemical Reactions Analysis
(4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate involves the generation of acids upon exposure to light. This photo-induced acid generation is crucial in polymerization reactions, where the acid acts as a catalyst to initiate the polymerization process. The molecular targets and pathways involved include the activation of monomers and the formation of polymer chains .
Comparison with Similar Compounds
(4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate is unique due to its high efficiency as a photo-acid generator. Similar compounds include:
(4-Methoxyphenyl)dimethylsulfonium Hexafluorophosphate: Similar structure but with a methoxy group instead of a hydroxy group.
(4-Chlorophenyl)dimethylsulfonium Hexafluorophosphate: Contains a chlorine atom instead of a hydroxy group.
(4-Nitrophenyl)dimethylsulfonium Hexafluorophosphate: Features a nitro group, affecting its reactivity and applications. These compounds share similar properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(4-hydroxyphenyl)-dimethylsulfanium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS.F6P/c1-10(2)8-5-3-7(9)4-6-8;1-7(2,3,4,5)6/h3-6H,1-2H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRVDSNOWQHVHY-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C1=CC=C(C=C1)O.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6OPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59626-68-5 |
Source


|
| Record name | (4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6325544.png)


![8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6325569.png)








